molecular formula C13H19N3O4 B2416613 ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate CAS No. 1797638-35-7

ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate

Cat. No.: B2416613
CAS No.: 1797638-35-7
M. Wt: 281.312
InChI Key: VRLLHOJCUUIKSS-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate is a complex organic compound that features a pyrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the tetrahydrofuran group through nucleophilic substitution reactions. The final step often involves esterification to yield the ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and tetrahydrofuran-containing molecules. Examples include:

  • Ethyl 4-oxo-4-((1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)amino)butanoate
  • Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-yl)amino)butanoate

Uniqueness

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a tetrahydrofuran moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-oxo-4-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-2-20-13(18)4-3-12(17)15-10-7-14-16(8-10)11-5-6-19-9-11/h7-8,11H,2-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLLHOJCUUIKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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